- Effect of ionic liquids on epoxide hydrolase-catalyzed synthesis of chiral 1,2-diols, Green Chemistry, 2007, 9(2), 162-168
Cas no 930-46-1 ((1R,2R)-trans-1,2-Cyclopentanediol)
930-46-1 structure
Product Name:(1R,2R)-trans-1,2-Cyclopentanediol
CAS No:930-46-1
MF:C5H10O2
MW:102.131701946259
MDL:MFCD00082580
CID:797256
PubChem ID:225711
Update Time:2025-09-28
(1R,2R)-trans-1,2-Cyclopentanediol Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Cyclopentanediol,(1R,2R)-
- (1R,2R)-trans-1,2-Cyclopentanediol
- (1R,2R)-(-)-trans-1,2-Cyclopentanediol
- (1R,2R)-1,2-Cyclopentanediol (ACI)
- 1,2-Cyclopentanediol, (1R-trans)- (ZCI)
- 1,2-Cyclopentanediol, trans-(-)- (8CI)
- (R,R)-1,2-Cyclopentanediol
- EN300-254982
- 1,2-Cyclopentanediol, trans-
- NSC-15389
- ( inverted exclamation markA)-trans-1,2-Cyclopentanediol
- rac-(1R,2R)-cyclopentane-1,2-diol
- (1R,2R)-rel-Cyclopentane-1,2-diol
- 930-46-1
- NSC15389
- MFCD00082582
- 6VV
- (+/-)-trans-1,2-Cyclopentanediol, 97%
- F52991
- 1,2-Cyclopentanediol, (1R,2R)-rel-
- 5057-99-8
- (1R,2R)-1,2-Cyclopentanediol
- AS-48726
- (trans)-cyclopentane-1,2-diol
- (1~{r},2~{r})-Cyclopentane-1,2-Diol
- DTXSID501311584
- AC7934
- 86703-52-8
- DB-102122
- trans-Cyclopentane-1,2-diol
- (1r,2r)-cyclopentane-1,2-diol
- 1,2-Cyclopentanediol #
- trans-1,2-Cyclopentanediol
- 1,2-trans-cyclopentanediol
- DB-309555
- (+/-)-trans-1,2-Cyclopentanediol
- DTXSID80923980
- EN300-254263
- SCHEMBL594229
- CS-W005508
- AKOS015913325
-
- MDL: MFCD00082580
- Inchi: 1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1
- InChI Key: VCVOSERVUCJNPR-RFZPGFLSSA-N
- SMILES: O[C@@H]1CCC[C@H]1O
Computed Properties
- Exact Mass: 102.068
- Monoisotopic Mass: 102.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 1100
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 8
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: Not determined
- XLogP3: 15.9
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Not determined
- Density: 1.235
- Melting Point: 47-51 °C(lit.)
- Boiling Point: 136 °C21.5 mm Hg(lit.)
- Flash Point: >230 °F
- Refractive Index: 1.547
- PSA: 40.46000
- LogP: -0.10790
- Solubility: Not determined
(1R,2R)-trans-1,2-Cyclopentanediol Security Information
- WGK Germany:3
- Safety Instruction: 22-24/25
- FLUKA BRAND F CODES:3-10
- Storage Condition:2-8°C
(1R,2R)-trans-1,2-Cyclopentanediol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XY0148-50g |
(1r,2r)-1,2-cyclopentanediol |
930-46-1 | 95% | 50g |
$1100 | 2023-09-07 | |
| TRC | C989310-50mg |
(1R,2R)-trans-1,2-Cyclopentanediol |
930-46-1 | 50mg |
$207.00 | 2023-05-18 | ||
| TRC | C989310-500mg |
(1R,2R)-trans-1,2-Cyclopentanediol |
930-46-1 | 500mg |
$1642.00 | 2023-05-18 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T52855-50mg |
(1R,2R)-trans-1,2-Cyclopentanediol |
930-46-1 | 50mg |
¥2310.00 | 2022-05-11 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T52855-500mg |
(1R,2R)-trans-1,2-Cyclopentanediol |
930-46-1 | 500mg |
¥18480.00 | 2022-05-11 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XY0148-50g |
(1r,2r)-1,2-cyclopentanediol |
930-46-1 | 95 | 50g |
$1100 | 2022-05-11 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD43672-1g |
(1R,2R)-Cyclopentane-1,2-diol |
930-46-1 | 98% | 1g |
¥5142.0 | 2024-04-17 | |
| Enamine | EN300-254263-1000mg |
(1R,2R)-cyclopentane-1,2-diol |
930-46-1 | 95.0% | 1g |
$0.0 | 2022-05-11 | |
| BAI LING WEI Technology Co., Ltd. | AS-48726-5g |
(1r)-trans-1,2-cyclopentanediol |
930-46-1 | >95% | 5g |
¥ 7749 | 2022-05-11 | |
| Ambeed | A585729-1g |
(1R,2R)-Cyclopentane-1,2-diol |
930-46-1 | 98% | 1g |
$1297.0 | 2025-04-15 |
(1R,2R)-trans-1,2-Cyclopentanediol Production Method
Production Method 1
Production Method 2
Production Method 3
Reaction Conditions
1.1 Catalysts: Epoxide hydrolase , Hydrolase, epoxide (Sphingomonas strain HXN-200) Solvents: Hexane , Water ; 360 min, pH 7.5, 30 °C
Reference
- Enantioselective Hydrolysis of Racemic and Meso-Epoxides with Recombinant Escherichia coli Expressing Epoxide Hydrolase from Sphingomonas sp. HXN-200: Preparation of Epoxides and Vicinal Diols in High ee and High Concentration, ACS Catalysis, 2013, 3(4), 752-759
Production Method 4
Reaction Conditions
1.1 Reagents: (±)-α-Pinene , Bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Tetrahydrofuran
1.2 Reagents: Acetaldehyde
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrogen peroxide Solvents: Water
1.5 Reagents: Potassium carbonate
1.2 Reagents: Acetaldehyde
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrogen peroxide Solvents: Water
1.5 Reagents: Potassium carbonate
Reference
- Chiral synthesis via organoboranes. 45. Asymmetric hydroboration of 1-cyclopentenol derivatives using diisopinocampheylborane. Synthesis of optically active cyclopentane-1,2-diol derivatives of high optical purity, Journal of Organometallic Chemistry, 1999, 581(1-2), 116-121
Production Method 5
Reaction Conditions
Reference
- Crystalline Stereocomplexed Polycarbonates: Hydrogen-Bond-Driven Interlocked Orderly Assembly of the Opposite Enantiomers, Angewandte Chemie, 2015, 54(7), 2241-2244
Production Method 6
Reaction Conditions
1.1 Reagents: Water Catalysts: Limonene-1,2-epoxide hydrolase Solvents: Acetonitrile , Water ; 10 h, pH 7.4, 30 °C
Reference
- Manipulating the Stereoselectivity of Limonene Epoxide Hydrolase by Directed Evolution Based on Iterative Saturation Mutagenesis, Journal of the American Chemical Society, 2010, 132(44), 15744-15751
Production Method 7
Reaction Conditions
Reference
- A preparative method for kinetic resolution of trans-1,2-cycloalkanediols through lipase-catalyzed transesterification, Enantiomer, 1998, 3(2), 203-205
Production Method 8
Reaction Conditions
Reference
- Enzymic hydrolysis and esterification. Routes to optically pure cyclopentanols, Recueil des Travaux Chimiques des Pays-Bas, 1991, 110(05), 171-4
Production Method 9
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Reference
- An efficient synthesis of both enantiomers of trans-1,2-cyclopentanediol and their conversion to two novel bidentate phosphite and fluorophosphinite ligands, Journal of Organic Chemistry, 1988, 53(8), 1823-5
Production Method 10
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Formic acid
Reference
- Alicyclic glycols. VI. Derivatives of 1,2-cyclopentanediol, Journal of the Chemical Society, 1952, 4026, 4026-35
Production Method 11
Reaction Conditions
1.1 Reagents: Water Catalysts: 2,2′-[(1S,2S)-1,2-Cyclohexanediylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethy…
Reference
- The catalytic activity of new chiral salen complexes immobilized on MCM-41 in the asymmetric hydrolysis of epoxides to diols, Catalysis Today, 2000, 63(2-4), 537-547
Production Method 12
Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase Solvents: Water
Reference
- Development of the Enabling Route for Glecaprevir via Ring-Closing Metathesis, Organic Process Research & Development, 2020, 24(2), 183-200
Production Method 13
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water
Reference
- Microstructure Analysis of Poly(cyclopentene carbonate)s at the Diad Level, Macromolecules (Washington, 2015, 48(19), 6941-6947
Production Method 14
Production Method 15
Reaction Conditions
1.1 Catalysts: Epoxide hydrolase Solvents: Acetonitrile , Water ; 12 - 24 h, pH 7.5, 37 °C
Reference
- Cloning and sequences of epoxide hydrolases from environmental microorganisms, and their use for enantiomeric hydrolysis of epoxides and arene oxides, World Intellectual Property Organization, , ,
Production Method 16
Production Method 17
Production Method 18
Reaction Conditions
Reference
- Asymmetric conjugate addition of organometallic reagents to chiral α,β-unsaturated esters, Tetrahedron: Asymmetry, 1991, 2(5), 389-98
Production Method 19
Reaction Conditions
1.1 Reagents: Proton sponge Catalysts: 4-(Dimethylamino)benzoic acid , 4H,6H-Indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium, 5a,10b-dihydro-9-nitro-… Solvents: Chloroform ; 10 min, rt; rt → 0 °C
1.2 18 h, 0 °C
1.2 18 h, 0 °C
Reference
- Enhanced Rate and Selectivity by Carboxylate Salt as a Basic Cocatalyst in Chiral N-Heterocyclic Carbene-Catalyzed Asymmetric Acylation of Secondary Alcohols, Journal of the American Chemical Society, 2013, 135(31), 11485-11488
Production Method 20
(1R,2R)-trans-1,2-Cyclopentanediol Raw materials
- 6-oxabicyclo[3.1.0]hexane
- 1,2-Cyclopentanediol,1,2-diacetate, (1R,2R)-rel-
- trans-cyclopentane-1,2-diol
- Benzenepropanal, a-bromo-
- Benzene, 1,1'-[1,2-cyclopentanediylbis(oxymethylene)]bis-, (1R-trans)- (9CI)
- 9-(1-Cyclopenten-1-yloxy)-9-borabicyclo[3.3.1]nonane
(1R,2R)-trans-1,2-Cyclopentanediol Preparation Products
(1R,2R)-trans-1,2-Cyclopentanediol Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:930-46-1)(1R,2R)-trans-1,2-Cyclopentanediol
Order Number:A1207691
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:58
Price ($):617.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:930-46-1)(1R,2R)-(-)-反-1,2-环戊二醇
Order Number:LE25502967
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:49
Price ($):discuss personally
Email:18501500038@163.com
(1R,2R)-trans-1,2-Cyclopentanediol Related Literature
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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